molecular formula C18H17F6N5O B2715557 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide CAS No. 1024436-87-0

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide

Cat. No.: B2715557
CAS No.: 1024436-87-0
M. Wt: 433.358
InChI Key: IKWYKNKEMCEDFX-UHFFFAOYSA-N
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Description

This compound is a trifluoromethyl-substituted acetamide derivative featuring a pyrimidin-piperazine moiety. Its structural design combines a 3,5-bis(trifluoromethyl)phenyl group linked via an acetamide bridge to a pyrimidine-attached piperazine ring. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the pyrimidin-piperazine moiety may contribute to receptor binding, particularly in central nervous system (CNS)-targeted therapies.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N5O/c19-17(20,21)12-8-13(18(22,23)24)10-14(9-12)27-15(30)11-28-4-6-29(7-5-28)16-25-2-1-3-26-16/h1-3,8-10H,4-7,11H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWYKNKEMCEDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3,5-bis(trifluoromethyl)aniline with chloroacetyl chloride to form N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide. This intermediate is then reacted with 4-(pyrimidin-2-yl)piperazine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl groups and other substituents can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a trifluoromethyl-substituted phenyl group and a pyrimidinylpiperazine moiety, which contribute to its unique chemical properties. The synthesis typically involves several steps:

  • Step 1 : Reaction of 3,5-bis(trifluoromethyl)aniline with chloroacetyl chloride to form an intermediate.
  • Step 2 : Reaction of the intermediate with 4-(pyrimidin-2-yl)piperazine under controlled conditions to yield the final product.

Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide. For instance, derivatives of trifluoromethyl pyrimidines have shown significant activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). These compounds exhibited growth inhibition percentages comparable to established chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .

Antifungal and Insecticidal Activities

The compound has also demonstrated antifungal properties against various pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro assays revealed that some derivatives could inhibit fungal growth effectively at concentrations as low as 50 μg/ml. Additionally, moderate insecticidal activities were observed against pests like Mythimna separata at higher concentrations .

Potential Applications in Drug Development

Given its diverse biological activities, this compound presents several potential applications:

  • Cancer Treatment : Its efficacy against multiple cancer cell lines positions it as a candidate for further development into anticancer therapies.
  • Antifungal Agents : The compound's antifungal properties could be harnessed for agricultural applications or in treating fungal infections in humans.
  • Insecticides : Its moderate insecticidal activity suggests potential use in pest control formulations.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesConcentration (μg/ml)Observed Effect
AnticancerPC3, K562, Hela, A5495Significant growth inhibition
AntifungalBotrytis cinerea, S. sclerotiorum50Effective growth inhibition
InsecticidalMythimna separata500Moderate activity

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups and pyrimidinylpiperazine moiety play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Thiourea Derivatives with 3,5-Bis(trifluoromethyl)phenyl Groups
  • Examples: (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea (MW: 401.41 g/mol) N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea (MW: 525.63 g/mol)
  • Key Differences: Backbone: Thiourea (-N-C(S)-N-) vs. Substituents: Dimethylamino or dipentylamino groups vs. pyrimidin-piperazine, influencing steric bulk and solubility. Stereochemistry: Enantiomeric forms (e.g., (1R,2R) vs. (1S,2S)) in some analogs, which may affect target selectivity .
  • Commercial Availability : Priced at JPY 32,000–33,400 per 100 mg, comparable to mid-range research chemicals .
2.2. Pyrazole and Pyridine-Based Acetamides
  • Example :
    • A pyrazole-pyridine acetamide synthesized via coupling with 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid .
  • Key Differences: Core Structure: Difluoromethyl-pyrazole and chlorinated indazole substituents vs. pyrimidin-piperazine.
2.3. Oxazolidinone-Linked Acetamides
  • Example :
    • N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-(2-hydroxy-2-methylpropyl)acetamide (Compound 179) .
  • Key Differences: Backbone: Oxazolidinone ring and cyclohexenyl group introduce conformational rigidity, contrasting with the flexible piperazine in the target compound. Synthesis: Lower yield (50%) compared to standard methods, suggesting synthetic challenges in scaling production .
2.4. Piperazine-Sulfonylphenyl Acetamides
  • Example: N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide .
  • Key Differences: Substituents: Sulfonylphenyl group vs. bis(trifluoromethyl)phenyl, altering electronic effects and binding interactions. Heterocycle: Pyridine vs. Commercial Availability: Supplied by multiple vendors (e.g., ZINC20405028, AKOS005101275), indicating established utility in research .

Research Implications and Gaps

  • Structural Advantages of Target Compound: The pyrimidin-piperazine group may offer enhanced binding to adenosine or serotonin receptors compared to pyridine analogs, while the bis(trifluoromethyl)phenyl group improves membrane permeability.
  • Synthetic Challenges: Thiourea derivatives and oxazolidinone-linked acetamides face yield and stereochemical optimization hurdles, whereas the target compound’s synthesis route remains unclarified in the evidence.
  • Biological Data Needed : Comparative studies on receptor affinity, metabolic stability (CYP450 interactions), and toxicity are critical to validate the target compound’s superiority.

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C19H15F6N5
  • Molecular Weight : 475.419 g/mol
  • CAS Number : 618415-07-9

This compound features a piperazine ring substituted with a pyrimidine moiety and a trifluoromethyl phenyl group, contributing to its unique biological profile.

Biological Activity Overview

This compound has demonstrated various biological activities, including:

  • Anticancer Activity :
    • The compound has been shown to inhibit cell proliferation in several cancer cell lines. For instance, it exhibited significant cytotoxic effects against hepatocellular carcinoma (HCC) cells by regulating the transcription factor HNF 4α, which is involved in cancer progression .
    • In vitro studies indicated that the compound could induce apoptosis in cancer cells, leading to reduced tumor growth .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of trifluoromethyl groups is hypothesized to enhance membrane permeability, thereby increasing its efficacy against pathogens.
  • Antiparasitic Activity :
    • Research indicates potential activity against Plasmodium falciparum, the malaria-causing parasite. The structural features of the compound may facilitate its uptake into the parasite's food vacuole, enhancing its antimalarial properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Membrane Disruption : Its unique structure allows it to disrupt bacterial membranes effectively.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineEffectiveness (IC50)Reference
AnticancerHepatocellular carcinoma10 µM
AntimicrobialVarious bacterial strains20 µMPreliminary findings
AntiparasiticPlasmodium falciparum15 µM

Detailed Research Findings

  • Anticancer Studies :
    • A study demonstrated that this compound significantly inhibited cell growth in HCC models. The mechanism was linked to the modulation of specific signaling pathways associated with tumor growth and metastasis .
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound showed promising results against Gram-positive bacteria, suggesting its potential as an antimicrobial agent. Further studies are required to elucidate the exact mechanisms involved .
  • Antiparasitic Effects :
    • The compound was evaluated for its efficacy against P. falciparum in both in vitro and in vivo models. Results indicated a dose-dependent reduction in parasitemia, highlighting its potential as a therapeutic agent for malaria .

Q & A

Q. Critical Parameters :

  • Reaction temperature (e.g., reflux in DMF at 100°C for 12 hours).
  • Catalysts (e.g., K₂CO₃ for deprotonation).
  • Solvent choice (polar aprotic solvents like DMF or DMSO).

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase gradient (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
  • NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., trifluoromethyl peaks at δ ~120 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 478.248 for related analogs ).

Q. Table 1: Example HPLC Conditions for Purity Assessment (Adapted from )

ColumnMobile PhaseFlow RateDetection
C18 (5 µm)Acetonitrile/Water + 0.1% TFA1.0 mL/minUV (254 nm)

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., divergent IC₅₀ values across studies)?

Methodological Answer:
Contradictions may arise from assay variability, cell line differences, or solvent effects. Steps to address this:

Standardize Assay Conditions : Use the same buffer system (e.g., ammonium acetate pH 6.5 ) and cell lines.

Control for Solvent Interference : Compare DMSO vs. ethanol solubility (trifluoromethyl groups may alter partitioning ).

Meta-Analysis : Apply qualitative frameworks (e.g., iterative data triangulation ) to identify outliers.

Q. Example Workflow :

  • Replicate experiments under identical conditions.
  • Use statistical tools (e.g., ANOVA) to assess inter-lab variability.
  • Cross-validate with orthogonal assays (e.g., SPR for binding affinity).

Advanced: What strategies optimize synthetic yield while minimizing byproducts in piperazine coupling reactions?

Methodological Answer:

  • Stepwise Optimization : Vary molar ratios (e.g., 1:1.2 for acetamide:piperazine) and monitor via TLC .
  • Catalyst Screening : Test bases (K₂CO₃ vs. Et₃N) to enhance nucleophilicity of the piperazine nitrogen.
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions like over-alkylation.

Q. Key Findings from Analogous Systems :

  • Piperazine derivatives with electron-withdrawing groups (e.g., pyrimidinyl) require longer reaction times (24–48 hours) .
  • Polar solvents (DMF) improve solubility but may require post-reaction dialysis for purification.

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation of the trifluoromethyl groups .
  • Solvent : Dissolve in anhydrous DMSO (≥99.9% purity) for long-term storage; avoid aqueous buffers due to hydrolysis risks.
  • Monitoring : Perform periodic HPLC checks (every 6 months) to detect decomposition peaks .

Advanced: How can researchers evaluate the compound’s interaction with target proteins using computational and experimental methods?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock Vina) to model binding to piperazine-linked receptors (e.g., serotonin receptors) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized protein targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

Validation : Cross-correlate computational predictions with SPR/ITC data to refine docking parameters.

Advanced: How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity.
  • Dose-Response Calibration : Adjust dosing regimens based on half-life (t½) and tissue distribution studies.

Q. Table 2: Key In Vitro/In Vivo Bridging Parameters

ParameterIn Vitro ValueIn Vivo Adjustment
IC₅₀10 nMAccount for plasma protein binding (e.g., 95% bound → effective IC₅₀ = 200 nM)
Solubility50 µM in DMSOFormulate with cyclodextrins for aqueous delivery

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity Data : While specific data are limited, related trifluoromethylphenyl analogs are classified as hazardous (Category III ).
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • Waste Disposal : Neutralize with 10% NaOH before disposal to degrade reactive intermediates.

Advanced: How can researchers validate target engagement in complex biological systems?

Methodological Answer:

  • Chemical Proteomics : Use photoaffinity labeling or click chemistry probes to map binding sites .
  • Knockout Models : CRISPR/Cas9-mediated gene deletion to confirm on-target effects.
  • Biophysical Validation : Combine SPR with cellular thermal shift assays (CETSA) to verify target modulation.

Basic: What analytical techniques are suitable for quantifying residual solvents in the final product?

Methodological Answer:

  • GC-MS : Detect volatile solvents (e.g., DMF, ethanol) with a DB-5MS column and He carrier gas .
  • Headspace Sampling : Optimize equilibrium temperature (70°C for 30 minutes) to improve sensitivity.

Q. Table 3: Residual Solvent Limits (Adapted from )

SolventPermitted Limit (ppm)
DMSO5000
Ethanol5000
Acetonitrile410

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